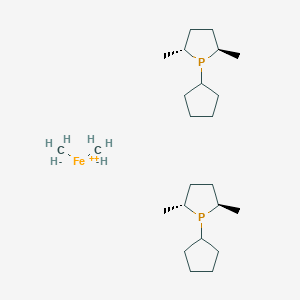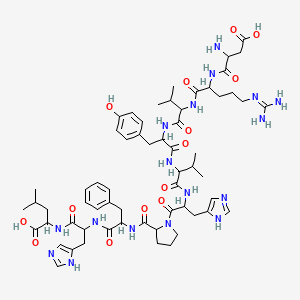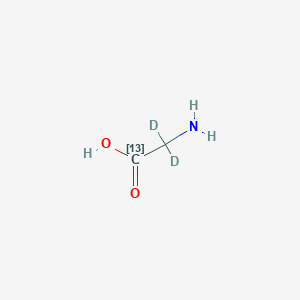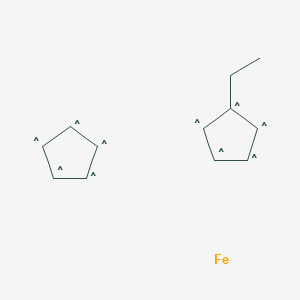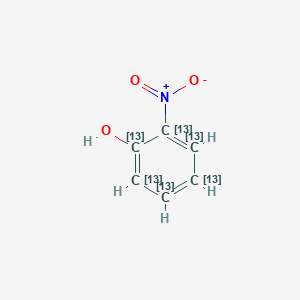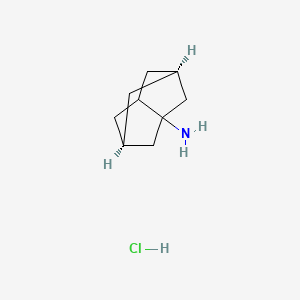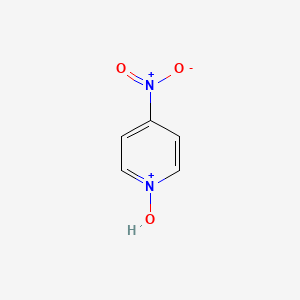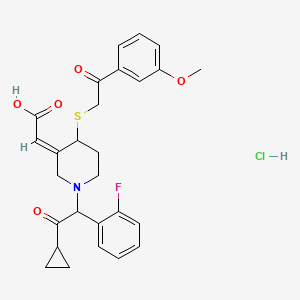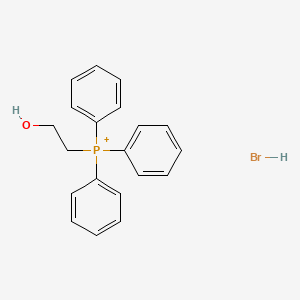
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide typically involves the reaction of triphenylphosphine with ethylene oxide in the presence of hydrobromic acid. The reaction proceeds as follows:
Ph3P+CH2CH2O+HBr→Ph3PCH2CH2OH+Br−
The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale reactors and precise control of reaction parameters. The process includes the purification of the product through recrystallization and drying to obtain a high-purity compound suitable for various applications .
化学反応の分析
Types of Reactions
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Triphenylphosphine oxide.
Reduction: Triphenylphosphine.
Substitution: Various substituted phosphonium salts depending on the reagents used.
科学的研究の応用
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide has a wide range of applications in scientific research:
Biology: Employed in biochemical studies to investigate cellular processes and enzyme activities.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can modulate biochemical pathways by acting as a ligand or inhibitor, thereby influencing various biological processes .
類似化合物との比較
Similar Compounds
- (3-Hydroxypropyl)triphenylphosphonium bromide
- (3-Carboxypropyl)triphenylphosphonium bromide
- (3-Bromopropyl)triphenylphosphonium bromide
Uniqueness
2-Hydroxyethyl(triphenyl)phosphanium;hydrobromide is unique due to its hydroxyl functional group, which imparts specific reactivity and solubility properties. This makes it particularly useful in applications requiring precise control over chemical reactions and interactions .
特性
分子式 |
C20H21BrOP+ |
|---|---|
分子量 |
388.3 g/mol |
IUPAC名 |
2-hydroxyethyl(triphenyl)phosphanium;hydrobromide |
InChI |
InChI=1S/C20H20OP.BrH/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20;/h1-15,21H,16-17H2;1H/q+1; |
InChIキー |
QZJOQNHOOVSESC-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)[P+](CCO)(C2=CC=CC=C2)C3=CC=CC=C3.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


